molecular formula C17H16ClNO B3983268 (E)-1-(4-chlorophenyl)-3-(2-methylanilino)but-2-en-1-one

(E)-1-(4-chlorophenyl)-3-(2-methylanilino)but-2-en-1-one

Cat. No.: B3983268
M. Wt: 285.8 g/mol
InChI Key: WNOIXUVZOQOKRB-ACCUITESSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(2-methylanilino)but-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-(2-methylanilino)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-methylaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-3-(2-methylanilino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chalcones.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-chlorophenyl)-3-(2-methylanilino)but-2-en-1-one is studied for its potential as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities, making it a subject of interest in pharmacological research.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated for the treatment of various diseases. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.

Industry

Industrially, this compound can be used as an intermediate in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(2-methylanilino)but-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: A similar chalcone with a phenyl group instead of a methylanilino group.

    (E)-1-(4-chlorophenyl)-3-(4-methylanilino)prop-2-en-1-one: A chalcone with a different substitution pattern on the aniline ring.

Uniqueness

(E)-1-(4-chlorophenyl)-3-(2-methylanilino)but-2-en-1-one is unique due to the presence of both a chlorophenyl group and a methylanilino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2-methylanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-5-3-4-6-16(12)19-13(2)11-17(20)14-7-9-15(18)10-8-14/h3-11,19H,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOIXUVZOQOKRB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=CC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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